mgc(3Me)TMR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mgc(3Me)TMR is a Golgi probe designed based on tetramethylrhodamine. It is used primarily in scientific research for live-cell imaging of the Golgi apparatus . The compound is known for its high specificity and effectiveness in staining the Golgi apparatus, making it a valuable tool in cellular biology .
Vorbereitungsmethoden
The synthesis of mgc(3Me)TMR involves the incorporation of tetramethylrhodamine into a molecular structure that targets the Golgi apparatus. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the modification of tetramethylrhodamine .
Analyse Chemischer Reaktionen
mgc(3Me)TMR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the molecular structure of this compound, affecting its fluorescence properties.
Substitution: Substitution reactions can modify the functional groups attached to the tetramethylrhodamine core, potentially altering its targeting capabilities
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
mgc(3Me)TMR has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in live-cell imaging to study the Golgi apparatus and its functions.
Medicine: Utilized in research to understand cellular processes and disease mechanisms involving the Golgi apparatus.
Industry: Applied in the development of new diagnostic tools and techniques for cellular imaging
Wirkmechanismus
The mechanism of action of mgc(3Me)TMR involves its ability to specifically bind to the Golgi apparatus. This binding is facilitated by the tetramethylrhodamine core, which interacts with specific molecular targets within the Golgi. The compound’s fluorescence properties allow for the visualization of the Golgi apparatus in live cells, providing valuable insights into cellular processes .
Vergleich Mit ähnlichen Verbindungen
mgc(3Me)TMR is unique in its high specificity and effectiveness in staining the Golgi apparatus. Similar compounds include:
BODIPY FL C5-ceramide: Another Golgi probe with different fluorescence properties.
NBD C6-ceramide: A Golgi probe with a different molecular structure and targeting mechanism.
DiOC6(3): A general organelle stain that can also label the Golgi apparatus but with less specificity
This compound stands out due to its superior specificity and effectiveness in live-cell imaging of the Golgi apparatus .
Eigenschaften
Molekularformel |
C60H90N8O11S |
---|---|
Molekulargewicht |
1131.5 g/mol |
IUPAC-Name |
N-[2-[[(2R)-1-[2-[2-[2-[[(2S)-6-acetamido-1-amino-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl-methylamino]-1-oxo-3-sulfanylpropan-2-yl]-methylamino]-2-oxoethyl]-N-methyltetradecanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C36H68N6O8S.C24H22N2O3/c1-6-7-8-9-10-11-12-13-14-15-16-20-33(45)41(4)26-34(46)42(5)31(28-51)36(48)40(3)22-23-49-24-25-50-27-32(44)39-30(35(37)47)19-17-18-21-38-29(2)43;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h30-31,51H,6-28H2,1-5H3,(H2,37,47)(H,38,43)(H,39,44);5-14H,1-4H3/t30-,31-;/m0./s1 |
InChI-Schlüssel |
WKLUUIXUGAUOFU-PNXDLZEOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C)C(=O)N.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C)C(=O)N.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.